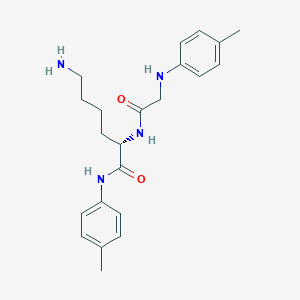
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Glycyl Intermediate: The initial step involves the reaction of 4-methylphenylamine with glycine to form N-(4-methylphenyl)glycine.
Coupling with L-lysine: The N-(4-methylphenyl)glycine is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting intermediate is further reacted with another equivalent of 4-methylphenylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the 4-methylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Applications De Recherche Scientifique
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-(2-furylmethyl)-N 2-(4-methylphenyl)valinamide
- N-Methyl-N-[(4-methylphenyl)sulfonyl]glycyl-N-(2,3,4-trifluorophenyl)glycinamide
Uniqueness
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 4-methylphenyl groups and the presence of both glycyl and L-lysinamide moieties contribute to its versatility and potential for diverse applications.
Propriétés
Numéro CAS |
918436-17-6 |
|---|---|
Formule moléculaire |
C22H30N4O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-(4-methylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-16-6-10-18(11-7-16)24-15-21(27)26-20(5-3-4-14-23)22(28)25-19-12-8-17(2)9-13-19/h6-13,20,24H,3-5,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Clé InChI |
JZFHBTZCRVAOLR-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)NCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
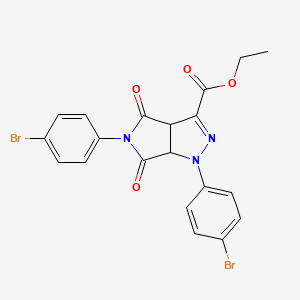
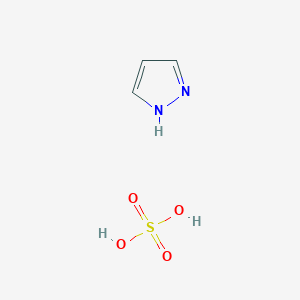
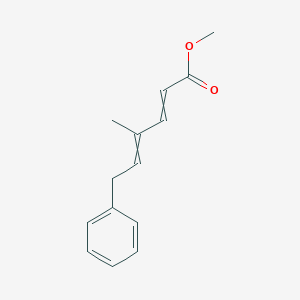

![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)
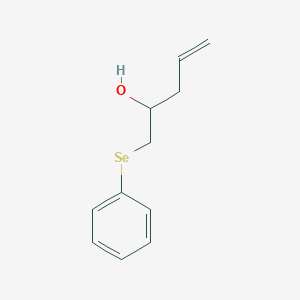
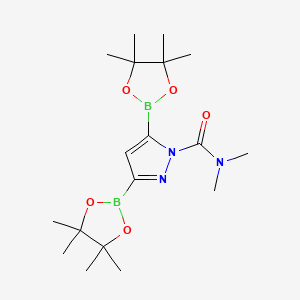
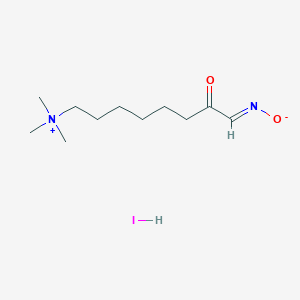
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
